4-[(2-Bromo-4-methylphenoxy)methyl]piperidine
Overview
Description
Preparation Methods
The synthesis of 4-[(2-Bromo-4-methylphenoxy)methyl]piperidine typically involves the reaction of 2-bromo-4-methylphenol with piperidine in the presence of a suitable base and solvent . The reaction conditions may vary, but common solvents include dichloromethane or toluene, and bases such as potassium carbonate or sodium hydroxide are often used
Chemical Reactions Analysis
4-[(2-Bromo-4-methylphenoxy)methyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Bromo-4-methylphenoxy)methyl]piperidine is widely used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it has applications in organic synthesis as an intermediate for the preparation of more complex molecules . Its unique structure makes it valuable for investigating various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-[(2-Bromo-4-methylphenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-[(2-Bromo-4-methylphenoxy)methyl]piperidine can be compared to similar compounds such as 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine . While both compounds share a similar core structure, the position of the bromine atom and other substituents can significantly affect their chemical properties and reactivity . Other similar compounds include 2-bromo-4-methylphenol and 2-bromo-4-methylbenzaldehyde, which also contain the bromo and methyl groups but differ in their functional groups and overall structure .
Properties
IUPAC Name |
4-[(2-bromo-4-methylphenoxy)methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-10-2-3-13(12(14)8-10)16-9-11-4-6-15-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSYGLFRHMBOLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCNCC2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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